Methyl propyl-L-tyrosinate

Description

Foundational Significance of L-Tyrosine as a Biosynthetic Precursor and Building Block

L-Tyrosine is a cornerstone of protein synthesis in virtually all living organisms. researchgate.net Beyond its role in constructing polypeptides, it is a crucial precursor in the biosynthesis of several vital molecules. In animals, L-tyrosine is synthesized from phenylalanine and serves as the starting point for the production of key catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. chemicalbook.comnih.gov It is also essential for the synthesis of thyroid hormones and the pigment melanin. nih.gov This makes it a high-value amino acid in biotechnology and a key component in pharmaceutical and food industries. academie-sciences.fr

The phenylpropanoid pathway in plants and microorganisms also utilizes tyrosine to produce a vast range of secondary metabolites, including flavonoids and monolignols, which are building blocks for lignin. chemsrc.com Its importance as a bio-precursor has spurred the development of biotechnological methods, such as microbial fermentation and enzymatic biocatalysis, for its large-scale production. academie-sciences.fr The inherent reactivity of its functional groups makes L-tyrosine a valuable starting material for synthesizing high-value compounds, including the anti-Parkinson's drug L-DOPA. researchgate.netacademie-sciences.fr

Structural Diversification of L-Tyrosine through Esterification and Side-Chain Modifications

The presence of three distinct functional groups—the α-carboxylic acid, the α-amino group, and the phenolic hydroxyl group—on the L-tyrosine backbone provides a rich platform for chemical derivatization. academie-sciences.fracademie-sciences.fr This structural versatility allows for the design and synthesis of numerous derivatives, including esters, amides, and imines, with tailored properties for various industrial and pharmaceutical applications. academie-sciences.fracademie-sciences.fr

Esterification of the carboxylic acid group with various alcohols is a common strategy to produce L-tyrosinate esters. academie-sciences.fr This modification can enhance properties such as lipophilicity, which can influence a molecule's interaction with biological membranes. cymitquimica.com For instance, L-tyrosine alkyl esters are often explored as prodrugs to improve the delivery of L-tyrosine. researchgate.net

Beyond esterification, the phenolic hydroxyl group and the amino group offer further sites for modification. O-alkylation of the phenolic group or acylation of the amino group can significantly alter the compound's biological activity and physicochemical characteristics. academie-sciences.frcaltech.edu Such modifications are crucial in developing novel compounds, and even polymers derived from tyrosine have found applications in drug delivery and tissue engineering. nih.gov The ability to selectively modify these sites allows chemists to fine-tune the properties of L-tyrosine derivatives for specific functions. academie-sciences.fr

Overview of Academic Research on Alkyl L-Tyrosinate Derivatives

Academic research into alkyl L-tyrosinate derivatives has been driven by their potential as prodrugs and their interesting physicochemical properties. researchgate.netacademie-sciences.fr The synthesis of these esters, such as L-tyrosine methyl ester, is typically achieved by reacting L-tyrosine with an alcohol (e.g., methanol) in the presence of a catalyst like thionyl chloride or para-toluene sulfonic acid. academie-sciences.frtandfonline.comgoogle.com

Studies comparing different alkyl esters of L-tyrosine have provided insights into their structure-property relationships. For example, a comparative study of L-tyrosine methyl, ethyl, and n-butyl esters revealed that they are nearly isostructural, crystallizing in the same space group. researchgate.net However, subtle conformational differences exist among them. researchgate.net The stability of these esters is a key area of investigation; L-tyrosine methyl ester, for instance, has been noted for its high stability and relatively low hydrolysis rate, making it a promising prodrug candidate. researchgate.net The properties of these derivatives are influenced by the length of the alkyl chain, which affects characteristics like lipophilicity and surface tension. academie-sciences.fr

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Reference |

|---|---|---|---|---|

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Parent amino acid | nih.gov |

| L-Tyrosine methyl ester | C₁₀H₁₃NO₃ | 195.21 | Methyl ester of the carboxylic acid group | tcichemicals.com |

| L-Tyrosine ethyl ester | C₁₁H₁₅NO₃ | 209.24 | Ethyl ester of the carboxylic acid group | hmdb.ca |

Rationale for Investigating Methyl propyl-L-tyrosinate within the Context of L-Tyrosine Esters

The specific compound "this compound" (CAS 1354449-38-9) is not extensively documented in publicly available scientific literature, and its exact structure is ambiguous without further clarification. bldpharm.com The name could imply several possible structures, such as O-propyl-L-tyrosine methyl ester or N-propyl-L-tyrosine methyl ester. The investigation of such a molecule fits logically within the broader scientific exploration of L-tyrosine derivatives.

The rationale for studying a compound like this compound stems from the systematic effort to understand how combined structural modifications impact the parent molecule's properties. Research on simpler alkyl esters has established that the size of the alkyl group influences physicochemical properties. academie-sciences.fr Furthermore, modifications at other sites, such as the phenolic hydroxyl group in O-(2-Methylpropyl)-L-tyrosine, are known to affect lipophilicity and potential interactions with biological receptors. cymitquimica.com

Therefore, synthesizing and characterizing a molecule that combines both esterification (with a methyl group) and alkylation at another position (with a propyl group) would be a logical next step in medicinal chemistry research. Such a study would aim to:

Explore Structure-Activity Relationships: Determine how the interplay between a methyl ester and a propyl group (at either the O- or N-position) affects biological activity compared to simpler derivatives.

Modulate Physicochemical Properties: Investigate the impact on solubility, lipophilicity, and stability. For example, adding a propyl group to the phenolic oxygen of methyl tyrosinate would likely increase its lipophilicity significantly.

Develop Novel Prodrugs or Bioactive Compounds: The unique combination of modifications could lead to derivatives with improved membrane permeability, altered metabolic pathways, or novel therapeutic activities. The biosynthesis of related compounds like (2S,4R)-4-propyl-L-proline from L-tyrosine highlights that propyl-substituted derivatives are found in nature and can have significant biological roles. plos.org

In essence, the investigation of this compound represents a targeted effort to expand the chemical space of L-tyrosine derivatives, seeking to create novel molecules with potentially enhanced or unique properties for pharmaceutical or biotechnological applications.

Structure

3D Structure

Properties

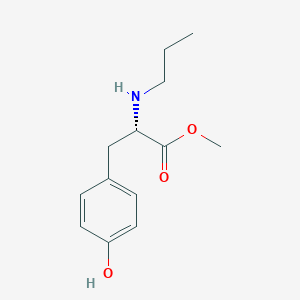

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-(propylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-8-14-12(13(16)17-2)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,3,8-9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJGMHDOOGKJMX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for L Tyrosine Alkyl Esters and Analogs

Chemo-selective Esterification of the L-Tyrosine Carboxyl Group

The primary challenge in the synthesis of L-tyrosine methyl ester is the selective reaction at the carboxyl group without affecting the amino and phenolic hydroxyl groups. This is typically achieved through acid-catalyzed esterification.

Direct Esterification with Methanol for Methyl L-Tyrosinate

The most direct method for the synthesis of Methyl L-tyrosinate involves the reaction of L-tyrosine with methanol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium-driven reaction where an alcohol and a carboxylic acid react to form an ester and water. To drive the reaction towards the product, methanol is often used in large excess, serving as both the reactant and the solvent. The reaction mixture is typically heated to reflux to increase the reaction rate. google.com

Role of Acid Catalysts in Esterification Processes

Acid catalysts are crucial for the esterification of amino acids as they protonate the carbonyl oxygen of the carboxylic acid group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. Several acid catalysts are commonly employed for this transformation.

Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose. When L-tyrosine is treated with thionyl chloride in methanol, L-tyrosine methyl ester hydrochloride is formed in high yields, often exceeding 95%. google.com For instance, one method involves adding L-tyrosine to methanol, followed by the slow, dropwise addition of thionyl chloride at low temperatures (e.g., -10 °C), and then heating the mixture to reflux. google.com

Strong mineral acids such as sulfuric acid (H₂SO₄) are also widely used catalysts for the esterification of L-tyrosine. ub.edu The reaction involves suspending L-tyrosine in an alcohol, such as isopropyl alcohol, and adding concentrated sulfuric acid, followed by heating at reflux. Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides.

Table 1: Comparative Data on Acid-Catalyzed Esterification of L-Tyrosine

| Catalyst | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thionyl Chloride | L-tyrosine, Methanol | Reflux | L-tyrosine methyl ester hydrochloride | 95.5 - 97.2 google.com |

| Sulfuric Acid | L-tyrosine, Isopropyl Alcohol | Reflux | L-tyrosine isopropyl ester | Not specified |

Strategies for Controlling Stereochemical Purity in Ester Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis of L-tyrosine derivatives. The primary and most effective strategy is to utilize an enantiomerically pure starting material, in this case, L-tyrosine. The typical conditions for acid-catalyzed esterification, such as those employing thionyl chloride or sulfuric acid, are generally not harsh enough to cause racemization. The reaction mechanism does not involve the cleavage of any bonds at the chiral center, thus preserving its configuration. Consequently, the stereochemical purity of the resulting Methyl L-tyrosinate directly reflects that of the initial L-tyrosine.

Regioselective Functionalization at the Phenolic Hydroxyl Group

Following the esterification of the carboxyl group, the next step in synthesizing Methyl propyl-L-tyrosinate is the selective alkylation of the phenolic hydroxyl group. This requires a regioselective approach to prevent reaction at the amino group.

O-Alkylation with Propyl Moieties: Specific Reaction Pathways

The introduction of a propyl group at the phenolic oxygen is typically achieved through the Williamson ether synthesis. jocpr.comchemicalbook.comwiley-vch.de To ensure regioselectivity, the more nucleophilic amino group of Methyl L-tyrosinate must first be protected. A common strategy is the introduction of a tert-butoxycarbonyl (Boc) protecting group, which can be achieved by reacting the amino acid ester with di-tert-butyl dicarbonate. chemicalbook.comgoogle.com This protection strategy prevents N-alkylation in the subsequent step. jocpr.com

Once the amino group is protected, the resulting N-Boc-L-tyrosine methyl ester can be O-alkylated. The reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the addition of a propylating agent, such as 1-bromopropane or 1-iodopropane. The choice of base is critical; common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). rsc.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. jocpr.comrsc.org

Nucleophilic Substitution Reactions for Phenolic Ether Formation

The formation of the phenolic ether bond is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. chemicalbook.commdma.ch In this mechanism, the negatively charged phenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the propyl halide, displacing the halide ion (the leaving group). chemicalbook.com

For this SN2 reaction to be efficient, primary alkyl halides, such as 1-bromopropane, are preferred as the electrophile. chemicalbook.com The reaction conditions are optimized to favor substitution over potential side reactions. A patent describes a method for preparing O-alkyltyrosine derivatives by reacting tyrosine with an alkyl halide in dimethyl sulfoxide (DMSO) in the presence of a strong base like sodium hydroxide at temperatures above 50°C. google.com While this patent focuses on the direct alkylation of tyrosine, the principles are applicable to its ester derivatives.

Table 2: General Conditions for Regioselective O-Alkylation of Protected L-Tyrosine Methyl Ester

| Substrate | Protecting Group | Base | Alkylating Agent | Solvent | General Conditions | Product |

|---|---|---|---|---|---|---|

| L-tyrosine methyl ester | Boc (tert-butoxycarbonyl) | K₂CO₃, NaH | 1-Bromopropane or 1-Iodopropane | DMF, Acetone | 50-100 °C, 1-8 hours chemicalbook.com | N-Boc-O-propyl-L-tyrosine methyl ester |

Functionalization and Alkylation of the Alpha-Amino Group

Modification of the alpha-amino group of L-tyrosinate derivatives is a critical step in modulating their biological activity, stability, and pharmacokinetic profiles. N-acylation and N-alkylation are fundamental strategies to achieve this, leading to a diverse array of compounds, including quaternary ammonium derivatives with distinct properties.

N-Acylation and N-Alkylation Strategies for Tyrosinate Derivatives

N-acylation of L-tyrosine and its esters is a common strategy to introduce a variety of functional groups. A straightforward method involves the reaction of L-tyrosine with an acylating agent, such as acetic anhydride, under alkaline conditions to produce N-acetyl-L-tyrosine. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

N-alkylation of the amino group introduces different steric and electronic properties. Palladium-catalyzed allylic alkylation represents a modern and efficient method for modifying tyrosine residues. This technique utilizes electrophilic π-allyl intermediates generated from allylic acetate or carbamate precursors to alkylate the amino group in aqueous solutions at room temperature.

| Strategy | Reagents/Catalysts | Key Features |

| N-Acylation | Acetic anhydride, alkaline conditions | High yield, suitable for large-scale production. |

| N-Alkylation | Palladium catalyst, allylic acetate/carbamate | Occurs in aqueous solution at room temperature. |

Synthesis of Quaternary Ammonium L-Tyrosinate Derivatives

The synthesis of quaternary ammonium L-tyrosinate derivatives introduces a permanent positive charge, which can enhance water solubility and interaction with biological targets. One approach involves the grafting of L-tyrosine onto a quaternary ammonium salt of a polymer, such as chitosan. This is typically achieved using coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an amide bond between the carboxylic acid of L-tyrosine and an amine on the polymer backbone. While this method creates a larger conjugate, the fundamental principle of quaternizing the nitrogen can be applied to the L-tyrosine molecule itself through exhaustive alkylation of the alpha-amino group.

Biocatalytic and Enzymatic Synthesis of L-Tyrosine Derivatives

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Biocatalytic approaches are increasingly being employed for the synthesis of L-tyrosine derivatives.

Enzymatic Esterification and Transesterification Approaches

Enzymatic esterification provides a green alternative to chemical methods for the synthesis of L-tyrosine esters. Lipases are a class of enzymes that can catalyze the esterification of L-tyrosine with various alcohols in organic media. For instance, immobilized lipase B from Candida antarctica has been successfully used for this purpose. The reaction conditions, such as the choice of solvent and water content, are critical for achieving high conversion rates. While specific data for "this compound" is not detailed, the principle of lipase-catalyzed esterification is broadly applicable to a range of alcohols, including propanol, to yield the corresponding propyl ester.

| Enzyme | Reaction Type | Key Advantages |

| Lipase | Esterification/Transesterification | High selectivity, mild reaction conditions, environmentally friendly. |

Tyrosine Phenol Lyase in the Production of Substituted L-Tyrosines

Tyrosine phenol lyase (TPL) is a versatile enzyme that can catalyze the synthesis of L-tyrosine and its derivatives from phenol, pyruvate, and ammonia. nih.gov This enzyme exhibits broad substrate specificity towards substituted phenols, allowing for the production of a variety of L-tyrosine analogs with modifications on the aromatic ring. nih.gov By substituting phenol with a desired phenolic precursor, the corresponding substituted L-tyrosine can be synthesized in a single step with high enantioselectivity. researchgate.net For example, TPL has been used to synthesize 3-fluoro-, 2-fluoro-, 3-chloro-, 2-chloro-, 3-bromo-, 2-bromo-, 2-iodo-, 3-methyl-, 2-methyl-, and 2-methoxy-L-tyrosines. nih.gov Engineered TPL enzymes have been developed to further expand the substrate scope and improve catalytic efficiency, offering a powerful tool for the production of novel L-tyrosine derivatives. researchgate.net

Tandem Enzyme Cascade Systems for Selective Tyrosine Modification (e.g., Tyrosinase-COMT)

The use of multi-enzyme cascade reactions offers an elegant and environmentally benign approach for the selective modification of L-tyrosine and its derivatives. These systems mimic metabolic pathways, allowing for sequential reactions in a single pot, thereby improving efficiency and reducing waste. A notable example is the tandem use of tyrosinase and catechol-O-methyltransferase (COMT) for the regioselective O-methylation of L-tyrosine.

In this cascade, tyrosinase, a copper-containing monooxygenase, catalyzes the ortho-hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). Subsequently, COMT, a magnesium-dependent enzyme, selectively transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol intermediate. This enzymatic system demonstrates high regioselectivity, primarily methylating the meta-hydroxyl group of the L-DOPA intermediate. The versatility of this system allows for the modification of tyrosine residues within peptides and proteins, offering a powerful tool for bio-conjugation and the synthesis of complex biomolecules. google.compeptide.com

Another example of an enzyme cascade for tyrosine modification involves tyrosinase and DOPA-dioxygenase. In this system, tyrosinase first converts tyrosine to L-DOPA, which is then cleaved by DOPA-dioxygenase to yield betalamic acid, a yellow pigment. nih.gov While not directly leading to alkyl esters, this cascade highlights the potential of enzymatic systems to generate diverse tyrosine-derived structures.

| Enzyme System | Substrate | Product | Key Features |

| Tyrosinase-COMT | L-Tyrosine | 3-O-Methyl-L-DOPA | High regioselectivity for meta-O-methylation. Applicable to peptides and proteins. |

| Tyrosinase-DOPA-dioxygenase | L-Tyrosine | Betalamic acid | Production of pigmented compounds from tyrosine. |

Novel Synthetic Routes and Protecting Group Strategies

Beyond enzymatic methods, novel chemical strategies are continuously being developed to achieve precise modifications of the L-tyrosine scaffold. These approaches often involve advanced catalytic systems and sophisticated protecting group manipulations to control reactivity and selectivity.

Palladium-Catalyzed C(sp²)–H Activation for Ring Methylation (e.g., Monomethyl Tyrosine)

Palladium-catalyzed C(sp²)–H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering a more atom-economical alternative to traditional cross-coupling reactions. This methodology has been successfully applied to the regioselective methylation of the L-tyrosine aromatic ring to synthesize derivatives such as monomethyl tyrosine (Mmt).

A recent strategy employs a bulky, "forced-traceless" directing group, such as a dibenzylamine moiety, attached to the tyrosine precursor. nih.govresearchgate.net This directing group guides the palladium catalyst to a specific ortho-position of the phenolic hydroxyl group, enabling regioselective C-H activation and subsequent methylation. The steric hindrance of the directing group prevents double methylation, leading to the exclusive formation of the monomethylated product. Following the C-H activation step, the directing group can be removed under mild conditions, yielding the desired N-protected monomethyl tyrosine derivative, which is then suitable for incorporation into peptide synthesis. nih.govresearchgate.net

This approach provides a significant advancement in the synthesis of sterically hindered tyrosine analogs, which are valuable building blocks for creating peptides with modified conformations and biological activities.

| Catalyst System | Directing Group | Substrate | Product | Key Advantage |

| Pd(OAc)₂ / PPh₃ | Dibenzylamine | N-protected L-tyrosine derivative | N-protected 3-Methyl-L-tyrosine | High regioselectivity for mono-ortho-methylation. |

Strategic Use of Protecting Groups in Multi-step Synthesis

The multi-step synthesis of complex L-tyrosine analogs, including alkyl esters like "this compound," necessitates a careful and strategic application of protecting groups. The presence of three distinct functional groups in L-tyrosine—the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group—requires an orthogonal protection strategy to selectively mask and deprotect these sites during the synthetic sequence.

Orthogonal Protecting Groups: The core principle of this strategy is the use of protecting groups that can be removed under different, non-interfering conditions. For instance, the α-amino group is commonly protected with a base-labile group like 9-fluorenylmethyloxycarbonyl (Fmoc) or an acid-labile group like tert-butyloxycarbonyl (Boc). The α-carboxyl group can be protected as an ester, for example, a methyl or ethyl ester, which can be cleaved by saponification. The phenolic hydroxyl group is often protected as a benzyl (B1604629) (Bzl) ether, removable by hydrogenolysis, or as a tert-butyl (tBu) ether, which is acid-labile.

A typical synthetic route to an O-alkyl-N-protected-L-tyrosine derivative, a precursor for "this compound," might involve the following steps:

Esterification: The carboxyl group of L-tyrosine is first protected, for example, as a methyl ester, by reaction with methanol in the presence of an acid catalyst like thionyl chloride. google.com

N-protection: The amino group is then protected, for instance, with an Fmoc group by reacting the tyrosine methyl ester with Fmoc-Cl or Fmoc-OSu.

O-alkylation: The phenolic hydroxyl group is then alkylated using an appropriate alkyl halide in the presence of a base.

Hydrolysis/Amidation: Finally, the methyl ester can be hydrolyzed to the free carboxylic acid, which can then be coupled with propanol to form the propyl ester, or the N-protected amino acid can be directly used in peptide synthesis.

The choice of protecting groups is critical and depends on the specific reaction conditions of the subsequent steps to avoid premature deprotection and side reactions. For example, if a reaction requires acidic conditions, an acid-labile protecting group like Boc for the amino group would be unsuitable. The development of novel protecting groups with tailored lability continues to be an active area of research, enabling the synthesis of increasingly complex and precisely functionalized L-tyrosine derivatives.

| Functional Group | Protecting Group | Deprotection Condition |

| α-Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |

| α-Amino | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) |

| α-Carboxyl | Methyl/Ethyl Ester | Saponification (e.g., NaOH) |

| Phenolic Hydroxyl | Bzl (Benzyl) | Hydrogenolysis (e.g., H₂/Pd) |

| Phenolic Hydroxyl | tBu (tert-butyl) | Acid (e.g., TFA) |

Biological Activities and Mechanistic Insights of L Tyrosine Ester Derivatives

Molecular Interactions with Cellular Membranes

Cationic surfactants derived from amino acids are known to interact with and disrupt the lipid bilayer of cell membranes, leading to depolarization, lysis, and ultimately cell death. nih.gov This activity is a cornerstone of their biological function.

The primary mechanism of action for cationic amino acid-based surfactants involves the disruption of the bacterial membrane's topology. nih.gov The process begins with the attachment of the surfactant to the target membrane. This initial binding is driven by electrostatic interactions between the positively charged polar head of the surfactant and negatively charged components of the bacterial cell wall, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. ub.edu Following this initial adhesion, the hydrophobic part of the surfactant inserts into the lipid bilayer, compromising its structural integrity. This insertion disrupts the normal packing of the phospholipids, leading to increased membrane permeability, leakage of essential intracellular components, membrane depolarization, and cell lysis. nih.govub.edunih.gov Studies suggest that the monomeric form of these surfactants, rather than their micellar aggregates, is responsible for this antibacterial activity. researchgate.net

Both electrostatic and hydrophobic interactions are critically important for the membrane-disrupting properties of L-tyrosine ester derivatives. nih.govresearchgate.net

Electrostatic Interactions: The initial attraction is governed by the electrostatic forces between the cationic head group of the L-tyrosine ester (the protonated amine) and the anionic surfaces of bacterial membranes. ub.edu This interaction is crucial for bringing the molecule into close proximity with the cell membrane. An increase in this ionic interaction has been shown to correlate with an increase in antibacterial activity. nih.gov The density of the cationic charge plays a significant role; compounds with a persistent positive charge tend to exhibit superior antimicrobial activity. researchgate.netnih.gov

Hydrophobic Interactions: Once the molecule is anchored to the membrane surface via electrostatic forces, the hydrophobic alkyl chain penetrates the nonpolar core of the lipid bilayer. nih.govmdpi.com This disruption of the hydrophobic core is a key step in membrane destabilization. The strength of this interaction, and thus the disruptive capacity, is heavily influenced by the length of the alkyl chain. nih.govresearchgate.net

These two forces work in concert; the electrostatic attraction facilitates the approach to the membrane, while the hydrophobic interaction drives the structural disruption that leads to cell death. researchgate.net

The specific chemical structure of L-tyrosine ester derivatives directly correlates with their ability to cause membrane depolarization and lysis. The essential components are the cationic head group and the hydrophobic tail. The positively charged amine group is fundamental for the initial binding to the negatively charged bacterial membrane. ub.edu The subsequent insertion of the hydrophobic tail perturbs the lipid bilayer. The effectiveness of this perturbation is largely dependent on the length and nature of the alkyl ester chain, which dictates the strength of the hydrophobic interactions. nih.gov This relationship forms the basis of the structure-activity relationships observed in their antimicrobial efficacy.

Antimicrobial Research: Evaluating Efficacy and Mechanisms

Research has focused on evaluating the antibacterial spectrum and understanding the structural features that govern the potency of L-tyrosine ester derivatives.

Derivatives of L-tyrosine esters have consistently demonstrated greater activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net This selectivity is attributed to the structural differences in the cell envelopes of these two bacterial types. Gram-positive bacteria have a thick, exposed peptidoglycan layer rich in negatively charged teichoic acids, which facilitates strong electrostatic interactions with the cationic surfactants. ub.edu In contrast, Gram-negative bacteria possess an outer membrane that acts as an additional barrier, limiting the access of the surfactants to the inner cytoplasmic membrane. nih.gov

The length of the alkyl ester chain is a critical determinant of the antimicrobial potency of L-tyrosine derivatives. nih.gov Studies on a series of these compounds show that antibacterial activity increases as the alkyl chain length increases, up to an optimal length. nih.govresearchgate.net Beyond this point, the activity either plateaus or decreases, a phenomenon known as the "cut-off effect". nih.gov

This effect is attributed to a balance between the molecule's ability to penetrate the bacterial membrane and its tendency to self-aggregate into micelles, which are less active. nih.gov For L-tyrosine esters, the optimal activity against Gram-positive bacteria is typically observed with a 12-carbon chain (dodecyl). nih.govacademie-sciences.fr The cut-off effect occurs at a shorter chain length for Gram-negative bacteria, generally around an 8- or 10-carbon chain. nih.govacademie-sciences.fr Shorter chains, such as the propyl (3-carbon) chain in Methyl propyl-L-tyrosinate, are expected to exhibit lower antibacterial activity compared to the longer-chain analogues that are closer to the optimal length for membrane disruption. mdpi.comnih.gov

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for L-tyrosine alkyl ester derivatives against Staphylococcus aureus, illustrating the effect of alkyl chain length.

| Compound/Alkyl Chain | Chain Length | MIC (μM) against S. aureus |

| L-tyrosine octyl ester | C8 | >250 |

| L-tyrosine decyl ester | C10 | 15.6 |

| L-tyrosine dodecyl ester | C12 | 2.6 |

| L-tyrosine tetradecyl ester | C14 | 125 |

This table is generated based on data reported in scientific literature for illustrative purposes. academie-sciences.fr

Elucidation of Cut-Off Effects in Bactericidal Activity

The bactericidal activity of L-tyrosine ester derivatives, a class of cationic surfactants, is significantly influenced by the length of their alkyl chain. Research into a series of L-tyrosine esters has demonstrated a phenomenon known as the "cut-off effect". This effect describes the observation that the antibacterial activity increases with the lengthening of the alkyl chain up to a certain point, after which further increases in chain length lead to a decrease in activity. nih.gov

Specifically, for L-tyrosine ester derivatives, the bactericidal efficacy against Gram-positive bacteria has been observed to increase up to an alkyl chain length of twelve carbons (C12). nih.gov Beyond this optimal length, the activity begins to decline. A similar, but more pronounced, cut-off effect is seen in their activity against Gram-negative bacteria, where the peak activity is observed at a shorter alkyl chain length of eight to ten carbons (C8-C10). nih.gov

The underlying mechanism for this cut-off effect is believed to be linked to the compound's self-assembly into micelles. The critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles, is correlated with the minimum inhibitory concentration (MIC), a measure of antibacterial potency. nih.gov This correlation suggests that micellar formation plays a role in the observed cut-off, potentially by affecting the availability of individual surfactant molecules to interact with bacterial cell membranes. The interplay between the hydrophobic interactions of the alkyl chain and the electrostatic interactions of the cationic headgroup is crucial for their membrane-disrupting capabilities, which ultimately lead to bacterial cell death. nih.gov

Antioxidant Capacity and Radical Scavenging Activity

Contribution of the Phenolic Moiety to Antioxidant Properties

The antioxidant and radical scavenging properties of L-tyrosine derivatives, including this compound, are intrinsically linked to the presence of the phenolic moiety within their structure. Phenolic compounds are well-established antioxidants, and their mechanism of action primarily involves the donation of a hydrogen atom from the hydroxyl group (-OH) attached to the aromatic ring to neutralize free radicals. mdpi.com This process stabilizes the free radical, thereby terminating the chain reaction of oxidation that can lead to cellular damage.

The parent amino acid, L-tyrosine, as a monophenolic compound, has demonstrated notable antioxidant activity in various assays, including the scavenging of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov It has also shown efficacy in inhibiting lipid peroxidation. nih.gov The esterification of the carboxylic acid group of L-tyrosine to form derivatives like this compound does not alter the fundamental phenolic structure responsible for this antioxidant capacity. The phenoxy radical that is formed after the hydrogen donation is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making the molecule a potent free radical scavenger. mdpi.com

In Silico Studies of Free Radical Scavenging Mechanisms

Molecular docking studies can further elucidate the interaction of antioxidant molecules with biologically relevant free radicals or enzymes involved in oxidative stress. researchgate.netnih.gov For a molecule like this compound, in silico analysis would likely focus on how the electronic properties of the phenolic ring are influenced by the ester group. These computational approaches can predict the most likely mechanism of radical scavenging, whether it be through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). Such studies offer valuable theoretical insights that complement experimental findings on antioxidant capacity. mdpi.com

Antineoplastic and Antiproliferative Investigations

Cellular Mechanisms Underlying Antiproliferative Effects

Specific research on the antineoplastic and antiproliferative effects of this compound is not extensively documented. However, the general class of phenolic compounds has been a subject of interest in cancer research. The antiproliferative mechanisms of phenolic compounds are often multifaceted. They can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival. mdpi.com

For a derivative of L-tyrosine, potential mechanisms could involve interactions with cellular signaling cascades. For instance, some phenolic compounds are known to modulate the activity of protein kinases, which are key regulators of cell growth and differentiation. Furthermore, the antioxidant properties of these compounds can play a role in their antiproliferative effects by mitigating the oxidative stress that contributes to tumor progression.

Impact of Derivative Structure on Cell Membrane Permeability and Cytotoxicity

The structure of L-tyrosine ester derivatives plays a critical role in their interaction with cell membranes, which is a key determinant of their cytotoxicity. The introduction of an ester group, such as the methyl propyl ester in this compound, increases the lipophilicity of the molecule compared to the parent L-tyrosine. This enhanced lipophilicity can facilitate the permeation of the compound across the lipid bilayer of cell membranes.

The balance between the hydrophilic amino group and the increasingly hydrophobic ester chain is crucial. As seen in the context of bactericidal activity, there is an optimal alkyl chain length for membrane interaction. nih.gov It is plausible that a similar structure-activity relationship exists for cytotoxicity against cancer cells. An optimal level of lipophilicity would allow for efficient cell membrane penetration and accumulation within the cell, where the compound could then exert its antiproliferative effects. However, excessive lipophilicity could lead to non-specific membrane disruption and general cytotoxicity, a factor that would need to be carefully evaluated in the context of developing targeted anticancer agents.

Potential for Synergistic Effects with Established Anticancer Agents

The conjugation of L-tyrosine moieties to established anticancer drugs has been explored as a strategy to enhance therapeutic efficacy. Research indicates that tyrosine derivatives can improve the cytotoxic effects of certain chemotherapeutic agents. For instance, a tyrosine-chlorambucil methyl ester demonstrated enhanced cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines when compared to chlorambucil (B1668637) alone. academie-sciences.fr In these conjugates, the tyrosine component is hypothesized to act as a carrier, potentially targeting specific receptors like the estrogen receptor, thereby concentrating the cytotoxic drug at the site of hormone-dependent cancer cells. researchgate.net

Another approach involves using L-tyrosine-based nanoparticles as drug delivery vehicles. Tyrosine-based poly(ester-urethane) nanoparticles have been successfully employed to carry anticancer drugs such as doxorubicin (B1662922) and camptothecin. academie-sciences.fr This method of delivery was found to be more efficient in targeting cervical cancer (HeLa) cells compared to the administration of the free drugs. academie-sciences.fr The combination of L-tyrosine-loaded nanoparticles with direct electric current has also shown promise, significantly increasing in vitro cytotoxicity in a murine melanoma cell line model. nih.gov

Furthermore, hybrid molecules incorporating L-tyrosine and platinum(II) complexes have been synthesized with the goal of targeting the estrogen receptor alpha (ERα). nih.gov While the final hybrid molecules in one study were found to be inactive, their platinum(II) precursors showed activity comparable to that of cisplatin, indicating the potential of this approach for developing targeted cancer therapies. researchgate.netnih.gov

Enzymatic Modulation and Inhibition

L-tyrosine derivatives have been shown to interact with and modulate the activity of several classes of enzymes. These interactions are often specific and depend on the structural modifications of the tyrosine molecule.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose. mdpi.com Its inhibition can delay glucose absorption and manage postprandial hyperglycemia, a critical strategy in the management of type 2 diabetes. nih.govscielo.br Inhibitors often act competitively, binding to the enzyme's active site with a higher affinity than the natural carbohydrate substrates. nih.gov

Currently, there is a notable lack of specific research in the scientific literature investigating the inhibitory effects of simple L-tyrosine esters, such as this compound, on alpha-glucosidase. The majority of studies on natural and synthetic alpha-glucosidase inhibitors focus on other classes of compounds, including flavonoids, peptides, and various heterocyclic molecules. mdpi.comnih.govmdpi.comfrontiersin.org Therefore, the potential role and mechanistic details of L-tyrosine ester derivatives in the modulation of this enzyme remain an un-investigated area.

Serine proteases are a class of enzymes crucial to processes like digestion and blood coagulation, characterized by a serine residue in their active site. wikipedia.org Certain L-tyrosine derivatives have been synthesized as potent inhibitors of these enzymes. nih.gov

Specifically, O'-(epoxyalkyl)-L-tyrosines have been shown to act as irreversible inactivators of serine proteases like chymotrypsin (B1334515) and subtilisin. nih.gov The mechanism of inactivation appears to differ based on the derivative's structure. For O'-(epoxyalkyl)-L-tyrosine derivatives to cause irreversible inactivation, the carboxy terminus must be a substrate. nih.gov In the case of chymotrypsin, the most potent inactivation was achieved with an O'-(3,4-epoxybutyl)-L-tyrosine derivative. nih.gov Amino acid analysis following inactivation suggested that a methionine residue in the enzyme was selectively alkylated by the inhibitor. nih.gov

In contrast, tripeptides containing O'-(epoxyalkyl)-L-tyrosine esters, such as N-(trifluoroacetyl)-L-valyl-O'-(2,3-epoxypropyl)-L-tyrosyl-L-valine methyl ester, were found to be reversible and competitive inhibitors of porcine pancreatic elastase. nih.gov This highlights how modifications to the core tyrosine structure can shift the mechanism from irreversible inactivation to reversible competitive inhibition.

Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. rsc.org The development of MBL inhibitors is a critical strategy to combat this resistance. rsc.orgnih.gov L-tyrosine-based thiol derivatives have emerged as potent competitive inhibitors of the MBL known as IMP-1. academie-sciences.fr

One study focused on L-benzyl tyrosine thiol carboxylic acid and its analogues, which were synthesized and evaluated for their inhibitory effects. These compounds demonstrated potent competitive inhibition against IMP-1. nih.govnih.gov The inhibitory activity, measured as the competitive inhibition constant (Kic), varied based on the substitutions on the benzyl (B1604629) ring.

| Compound | Substituent on Benzyl Ring | Kic Value (µM) against IMP-1 | Reference |

|---|---|---|---|

| L-benzyl tyrosine thiol carboxylic acid | None | 0.086 | academie-sciences.fr |

| Analogue 2a | Methyl | 1.04 - 4.77 (range for analogues 2a-2k) | nih.govnih.gov |

| Analogue 2b | Chloro | 1.04 - 4.77 (range for analogues 2a-2k) | nih.govnih.gov |

| Analogue 2c | Bromo | 1.04 - 4.77 (range for analogues 2a-2k) | nih.govnih.gov |

| Analogue 2d | Nitro | 1.04 - 4.77 (range for analogues 2a-2k) | nih.govnih.gov |

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862). scbt.com Inhibition of this enzyme can modulate the levels of these crucial neurotransmitters. Several tyrosine analogs, including esterified derivatives, act as competitive inhibitors of tyrosine hydroxylase. scbt.com

Compounds like α-Methyl-p-tyrosine and N-Methyl-L-tyrosine are well-known competitive inhibitors that compete with the natural substrate, tyrosine, for the enzyme's active site. scbt.commedchemexpress.com This action reduces the production of L-DOPA, the precursor to dopamine. nih.gov The methyl ester of α-methyltyrosine has also been identified as an orally active and competitive inhibitor of this enzyme. medchemexpress.commedchemexpress.com The structural conformation and moderate hydrophobicity of these analogs allow for effective interaction with the active site, thereby altering substrate affinity and reaction rates. scbt.com

Receptor and Macromolecular Binding Studies

The interaction of L-tyrosine and its derivatives with biological macromolecules and receptors is a key area of study for understanding their physiological roles and therapeutic potential. It has been postulated that L-tyrosine may have neurotransmitter and hormone-like functions mediated by specific membrane-bound or nuclear receptors. nih.gov

Studies have explored the use of L-tyrosine derivatives to target specific receptors for therapeutic purposes. For example, L-tyrosine-platinum(II) hybrids were designed to target the estrogen receptor alpha (ERα) in breast cancer cells. researchgate.netnih.gov The tyrosine portion of the molecule was intended to act as a transporter, binding to the receptor and concentrating the cytotoxic platinum component in hormone-dependent cancer cells. researchgate.netnih.gov

Furthermore, research on beta-adrenergic receptors has suggested that a tyrosine residue is located at or near the ligand-binding site of both beta-1 and beta-2 subtypes. nih.gov This finding provides a basis for the potential interaction of tyrosine derivatives with this important class of receptors. L-tyrosine derivatives have also been studied for their ability to bind to transport proteins like bovine serum albumin (BSA), which is relevant for their distribution and bioavailability in the body. academie-sciences.fr

Ligand-Protein Binding Affinity and Dynamics (e.g., with Serum Albumins)

There is no available data from scientific literature detailing the binding affinity and dynamics of this compound with serum albumins or other proteins.

Molecular Docking and Computational Simulations of Binding Interactions

No computational studies or molecular docking simulations involving this compound have been published, which would be necessary to describe its binding interactions at a molecular level.

Receptor Activation Profiles and Selectivity (e.g., Opioid Receptors)

Information regarding the receptor activation profiles and selectivity of this compound, including any potential interactions with opioid receptors, is not present in the available scientific literature.

Applications in Advanced Biomaterials and Chemical Biology

Development of L-Tyrosine-Based Polymeric Materials

The incorporation of amino acids like L-tyrosine into polymer backbones has been a significant strategy for creating biocompatible and biodegradable materials for biomedical applications. These polymers often mimic natural proteins, leading to favorable interactions with biological systems.

Synthesis and Characterization of Tyrosine-Derived Polyurethanes

L-tyrosine derivatives have been successfully used as chain extenders in the synthesis of polyurethanes, offering a biodegradable and biocompatible alternative to traditional polyurethanes. ntnu.no The synthesis typically involves a two-step polymerization process. In the first step, a prepolymer is formed by reacting a diisocyanate with a polyol (soft segment). In the second step, a tyrosine-based chain extender is added to create the final polymer. researchgate.net

The choice of the soft segment, such as polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) diol (PCL), and the diisocyanate significantly influences the properties of the resulting polyurethane. nih.govexpresspolymlett.com For instance, polyurethanes synthesized with PCL as the soft segment tend to exhibit better mechanical properties, while those with PEG are more degradable. nih.govexpresspolymlett.com The chemical structure and molecular characteristics of these polymers are typically confirmed using techniques like 1H NMR, FTIR, and gel permeation chromatography. nih.gov Thermal properties are examined using DSC and TGA, which can also provide insights into the polymer's morphology and microphase behavior. nih.gov

Below is a table summarizing the properties of two L-tyrosine-based polyurethanes with different soft segments:

| Property | Polyurethane with PEG Soft Segment | Polyurethane with PCL Soft Segment |

| Mechanical Properties | Lower tensile strength | Higher tensile strength |

| Degradation Rate | Higher | Lower |

| Water Absorption | Higher | Lower |

This table is based on findings that show polyurethanes with PEG soft segments have poor mechanical properties and a high degradation rate, whereas PCL-based polyurethanes have better mechanical properties but slower degradation rates. expresspolymlett.com

Biocompatibility Enhancements through Amino Acid Integration in Polymers

The integration of amino acids into polymers is a key strategy for enhancing their biocompatibility. researchgate.net Amino acid-based polymers are generally considered biocompatible and biodegradable, breaking down into naturally occurring and non-toxic byproducts. mdpi.combezwadabiomedical.com This is a significant advantage over some traditional synthetic polymers that can produce acidic degradation products, potentially causing inflammatory responses in the body. mdpi.com

The presence of amino acid residues can also provide functional groups for further modification, allowing for the attachment of bioactive molecules or tailoring of surface properties to improve cell adhesion and proliferation. researchgate.net The versatility of amino acids allows for the creation of polymers with a wide range of properties, from hydrophilic to hydrophobic, and with varying degradation rates, making them suitable for diverse biomedical applications such as tissue engineering and drug delivery. bezwadabiomedical.comntnu.no

Design of Chemical Biology Probes and Imaging Agents

The chemical versatility of tyrosine and its derivatives makes them excellent candidates for the design of probes and imaging agents to study biological processes in real-time.

Genetically Encoded Photocaged Tyrosine Derivatives for Spatiotemporal Control

Photocaged amino acids are powerful tools in chemical biology that allow for the precise control of protein function with light. nih.gov By genetically encoding a photocaged tyrosine derivative into a protein, the protein's activity can be switched on or off at a specific time and location by applying light. nih.govnih.gov This is achieved by modifying the tyrosine's hydroxyl group with a photolabile protecting group. researchgate.net

Several photocaged tyrosine derivatives have been developed with improved photochemical properties for efficient incorporation into proteins in both bacterial and mammalian cells. nih.gov These derivatives can be used to control the function of various proteins, such as enzymes and transcription factors, providing valuable insights into their roles in complex biological systems. nih.gov The table below lists some examples of genetically encoded photocaged tyrosine derivatives. researchgate.net

| Photocaged Tyrosine Derivative | Chemical Name |

| ncAA-7 | O‐[(2‐Nitrophenyl) methyl]‐L‐tyrosine |

| ncAA-8 | O‐[1‐(6‐Nitro‐1,3‐benzodioxol‐5‐yl) ethyl]‐L‐tyrosine |

| ncAA-9 | O‐[(6‐Nitro‐1,3‐benzodioxol‐5‐yl) methyl]‐L‐tyrosine |

| ncAA-10 | O‐[2‐(2‐Nitrophenyl) propyl]‐L‐tyrosine |

This table presents genetically encoded photocaged tyrosine derivatives as described in a research publication. researchgate.net

Radiotracer Development for Positron Emission Tomography (PET) Imaging

Radiolabeled amino acids, including tyrosine derivatives, are increasingly used as tracers for Positron Emission Tomography (PET) imaging in oncology. radiologykey.com Cancer cells often have an increased rate of amino acid transport and protein synthesis, making radiolabeled amino acids effective for tumor detection and monitoring. snmjournals.org

Tyrosine and its analogs have been successfully labeled with various radioisotopes, such as 18F and 99mTc, for PET and SPECT imaging. nih.gov These radiotracers have shown promise in the diagnostic imaging of various cancers, particularly brain tumors. nih.govusz.ch The development of new tyrosine-based radiotracers focuses on improving tumor uptake, reducing background noise, and simplifying the radiolabeling process. nih.gov For example, 99mTc-N4-Tyrosine has been developed as a potential radiotracer for breast cancer imaging, showing high tumor-to-muscle uptake ratios. nih.gov

Site-Selective Chemical Modification of Peptides and Proteins

The ability to selectively modify peptides and proteins at specific sites is crucial for a wide range of applications in chemical biology, including the development of new therapeutics and diagnostic tools. eventsair.com Tyrosine, due to its unique phenolic side chain, has emerged as an attractive target for site-selective modification. eventsair.comnih.gov

Various chemical methods have been developed to achieve site-selective modification of tyrosine residues. These include palladium-catalyzed C-H acylation, which allows for the introduction of various functional groups onto the tyrosine ring. nih.govsemanticscholar.org Another approach involves the use of hypervalent iodine reagents to selectively oxidize tyrosine to a reactive o-quinone, which can then be trapped with a nucleophile to introduce new functionalities. eventsair.com These methods offer precise control over the modification process, enabling the creation of well-defined protein conjugates with novel properties and functions. princeton.edu

Perspectives and Future Research Directions for Methyl Propyl L Tyrosinate

Rational Design and Synthesis of Next-Generation L-Tyrosine Ester Architectures

The rational design of next-generation L-tyrosine ester architectures, including derivatives of Methyl propyl-L-tyrosinate, is pivotal for optimizing their therapeutic potential. This involves a multi-faceted approach that considers the structure-activity relationship (SAR), physicochemical properties, and intended biological target. The primary goal is often to enhance bioavailability, target specificity, and therapeutic efficacy while minimizing off-target effects.

Future design strategies will likely focus on modifying the ester group to fine-tune the compound's lipophilicity and hydrolysis rate. For instance, altering the propyl group to longer or more complex alkyl chains could modulate the compound's ability to cross cellular membranes. Furthermore, the incorporation of functional groups into the ester moiety could enable targeted delivery to specific tissues or cells.

The synthesis of these next-generation L-tyrosine esters will necessitate the development of versatile and efficient synthetic methodologies. While traditional esterification methods are well-established, there is a growing emphasis on green and sustainable chemistry. rsc.orgrsc.org This includes the use of enzymatic catalysts, such as lipases, which can offer high chemo- and stereoselectivity under mild reaction conditions. mdpi.com Continuous-flow synthesis is another promising avenue that can enable scalable and controlled production of these chiral esters. mdpi.com

| Design Strategy | Rationale | Potential Outcome |

| Ester Chain Modification | Modulate lipophilicity and enzymatic hydrolysis rate. | Enhanced absorption and controlled release of L-tyrosine. |

| Incorporation of Targeting Moieties | Enable tissue- or cell-specific delivery. | Increased efficacy and reduced systemic side effects. |

| Bioisosteric Replacement | Improve metabolic stability and binding affinity. | Prolonged duration of action and enhanced potency. |

In-Depth Mechanistic Elucidation of Novel Biological Activities

A thorough understanding of the mechanism of action is crucial for the development of any new therapeutic agent. For this compound and its derivatives, mechanistic studies will likely focus on two key aspects: its role as a prodrug of L-tyrosine and the potential for novel, intrinsic biological activities.

As a prodrug, this compound is expected to undergo enzymatic hydrolysis by esterases to release L-tyrosine and propionic acid. researchgate.netnih.gov The released L-tyrosine can then participate in various physiological processes, most notably as a precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). medicalnewstoday.comclevelandclinic.org Future research should aim to identify the specific esterases involved in this bioactivation and to characterize the kinetics of this process in different tissues.

Beyond its role as a prodrug, it is conceivable that this compound could possess its own unique biological activities. The intact ester may interact with specific receptors or enzymes, leading to novel pharmacological effects. Elucidating these potential mechanisms will require a combination of in vitro and in vivo studies, including binding assays, enzymatic activity assays, and cellular signaling pathway analysis.

| Mechanistic Aspect | Research Approach | Potential Findings |

| Prodrug Bioactivation | Incubation with tissue homogenates and purified esterases. | Identification of key activating enzymes and tissue-specific conversion rates. |

| Intrinsic Biological Activity | Receptor binding assays and functional cellular assays. | Discovery of novel molecular targets and pharmacological effects. |

| Cellular Uptake and Efflux | Studies using cell lines expressing various transporters. | Understanding of how the compound enters and exits cells. |

Exploration of Untapped Therapeutic Applications

The therapeutic potential of this compound is intrinsically linked to the physiological roles of L-tyrosine. L-tyrosine supplementation has been investigated for a range of conditions, including phenylketonuria (PKU), and for improving cognitive function under stress. foodsweeteners.comdrugs.comverywellhealth.com As a prodrug, this compound could offer a more efficient means of delivering L-tyrosine to the body, potentially enhancing its therapeutic benefits.

One of the most promising areas for exploration is in the field of neurology. By increasing the bioavailability of L-tyrosine, its esters could support the synthesis of dopamine and norepinephrine in the brain, which may be beneficial for conditions associated with catecholamine dysregulation, such as certain forms of depression and attention-deficit/hyperactivity disorder (ADHD). medicalnewstoday.comclevelandclinic.org However, more research is needed to substantiate these potential applications.

Another untapped therapeutic area could be in the development of targeted drug delivery systems. By conjugating other therapeutic agents to the L-tyrosine ester scaffold, it may be possible to create novel mutual prodrugs with improved pharmacokinetic profiles and targeted delivery to specific tissues. researchgate.net

| Therapeutic Area | Rationale | Potential Application |

| Neurological Disorders | L-tyrosine is a precursor to key neurotransmitters. | Management of conditions associated with catecholamine imbalance. |

| Metabolic Disorders | L-tyrosine is essential for patients with PKU. | An alternative or adjunct to current L-tyrosine supplementation strategies. |

| Drug Delivery | Amino acid esters can be used as carriers for other drugs. | Development of novel prodrugs with enhanced therapeutic properties. |

Advancements in Sustainable and Scalable Production Methods

For this compound to be a viable therapeutic candidate, the development of sustainable and scalable production methods is essential. This involves optimizing the entire manufacturing process, from the sourcing of raw materials to the final purification of the compound.

A key focus will be on the adoption of green chemistry principles to minimize the environmental impact of the synthesis. rsc.orgrsc.org This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. Biocatalysis, using enzymes like lipases, is a particularly attractive approach as it can often be performed in aqueous media and at ambient temperatures. mdpi.com

Scalability is another critical consideration, especially for pharmaceutical applications. chiralpedia.comacs.org Continuous-flow manufacturing offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. mdpi.com The development of robust and efficient continuous-flow methods for the synthesis of this compound will be a key enabler for its large-scale production.

| Production Aspect | Advancement | Benefit |

| Synthesis | Biocatalysis and continuous-flow chemistry. | Increased efficiency, reduced waste, and improved scalability. |

| Purification | Chiral chromatography and crystallization techniques. | High purity and enantiomeric excess of the final product. |

| Process Control | Real-time monitoring and process analytical technology (PAT). | Consistent product quality and process optimization. |

Integration of Multi-Omics and High-Throughput Screening in Derivative Evaluation

The evaluation of this compound and its next-generation derivatives will be greatly enhanced by the integration of modern high-throughput technologies. Multi-omics approaches, which involve the comprehensive analysis of the genome, transcriptome, proteome, and metabolome, can provide a systems-level understanding of the biological effects of these compounds. astrazeneca.commdpi.comnih.govnashbio.comahajournals.org By examining the global changes in a biological system in response to treatment, researchers can identify potential mechanisms of action, off-target effects, and biomarkers of efficacy.

High-throughput screening (HTS) will be instrumental in the discovery of new L-tyrosine ester derivatives with desired biological activities. ku.edunih.govacs.orgchemdiv.combmglabtech.com By screening large libraries of compounds against a panel of biological targets, HTS can rapidly identify promising lead candidates for further development. The combination of HTS with multi-omics analysis can create a powerful platform for drug discovery, enabling the rapid identification and characterization of novel therapeutic agents.

| Evaluation Method | Application | Insight Gained |

| Multi-Omics | Profiling of cellular responses to compound treatment. | Understanding of systemic effects and identification of biomarkers. |

| High-Throughput Screening | Screening of derivative libraries against biological targets. | Rapid identification of potent and selective lead compounds. |

| Computational Modeling | In silico prediction of ADME properties and target interactions. | Rational design of derivatives with improved pharmacokinetic and pharmacodynamic profiles. |

Q & A

Q. What methodological considerations are critical when synthesizing Methyl propyl-L-tyrosinate to ensure enantiomeric purity?

- Answer : Key steps include: (i) Selection of chiral precursors or catalysts to preserve L-tyrosine stereochemistry. (ii) Use of protective groups (e.g., tert-butoxycarbonyl for amine protection) to prevent racemization during esterification. (iii) Purification via chiral HPLC or recrystallization to isolate the enantiomerically pure product. Analytical validation using NMR (e.g., H/C spectra) and polarimetry ensures structural integrity. Predefined purity thresholds (e.g., ≥98% enantiomeric excess) must align with pharmacopeial standards .

Q. Which analytical techniques are most reliable for characterizing this compound in preclinical studies?

- Answer : A tiered validation approach is recommended: (i) Primary characterization : HPLC-MS for molecular weight confirmation and purity assessment. (ii) Structural elucidation : 2D NMR (COSY, HSQC) to resolve stereochemical ambiguity. (iii) Stability testing : Accelerated degradation studies under varied pH/temperature conditions, analyzed via UV-spectroscopy. Document parameters like detection limits and inter-day precision in a validation table (Table 1) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design a systematic review to address conflicting data on this compound’s pharmacological efficacy?

- Answer : (i) Define the research question using PICOT:

- P opulation: Target enzyme/receptor (e.g., tyrosine kinase).

- I ntervention: this compound dosage/concentration.

- C omparison: Native L-tyrosine or analogous esters.

- O utcome: IC values or binding affinity metrics.

- T ime: Acute vs. chronic exposure effects.

(ii) Screen studies with standardized assays (e.g., fluorescence polarization for binding kinetics).

(iii) Quantify heterogeneity via meta-regression to identify confounding variables (e.g., solvent polarity in assays) .

Q. What strategies resolve discrepancies between in vitro and in vivo metabolic stability data for this compound?

- Answer : (i) Bridging assays : Compare liver microsomal stability (in vitro) with plasma pharmacokinetics in rodent models (in vivo). (ii) Mechanistic modeling : Incorporate parameters like hepatic extraction ratio and protein binding into PBPK models. (iii) Subgroup analysis : Stratify data by species-specific cytochrome P450 isoforms or esterase activity. Report findings in a comparative table (Table 2) highlighting assay conditions and half-life variability .

Q. How should researchers optimize cell-based assays to evaluate this compound’s permeability and cytotoxicity?

- Answer : (i) Model selection : Use Caco-2 monolayers for permeability screening under pH-gradient conditions. (ii) Dose-ranging studies : Test 0.1–100 µM concentrations with controls (e.g., propranolol for high permeability). (iii) Endpoint validation : Combine MTT assays for viability with LC-MS quantification of intracellular compound levels. Address batch variability by repeating assays across three independent passages .

Methodological Guidelines

- Data Contradiction Analysis : For conflicting solubility data, conduct differential scanning calorimetry (DSC) to assess polymorphic forms and use Hansen solubility parameters for solvent selection .

- Experimental Design : Pre-register protocols (e.g., on Open Science Framework) detailing randomization, blinding, and statistical power calculations for animal studies .

- Literature Synthesis : Use Covidence or Rayyan for screening studies in systematic reviews, applying PRISMA flowcharts to document inclusion/exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.